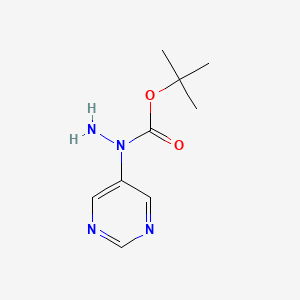

tert-Butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

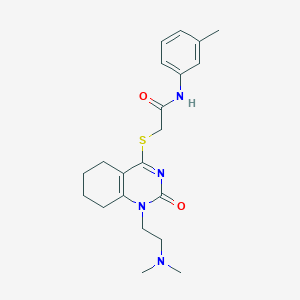

1. Histamine H4 Receptor Ligands

A study conducted by Altenbach et al. (2008) explores the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This research focuses on optimizing the potency of these ligands, particularly through modifications of the pyrimidine moiety and the methylpiperazine group. The study highlights the potential of H4R antagonists in anti-inflammatory and antinociceptive applications, demonstrating the relevance of tert-Butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate derivatives in medicinal chemistry (Altenbach et al., 2008).

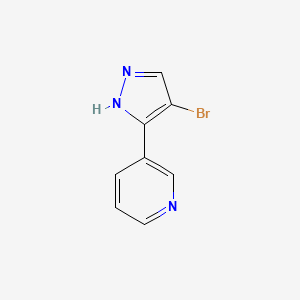

2. Ratiometric Fluorescent Sensor for Zn(II)

Formica et al. (2018) conducted a study on hydroxypyrazole-based ligands, including tert-butyl 2-[1-[3-(4-cianophenyl)-5-hydroxy-1-phenyl-1H-pyrazol-4-yl]ethylidene]hydrazinecarboxylate. These ligands exhibit fluorescence and can coordinate Zn(II) ions in specific solvents, leading to significant changes in their emission spectra. This property allows these ligands to act as ratiometric fluorescent sensors, which could have practical applications in chemical sensing and analysis (Formica et al., 2018).

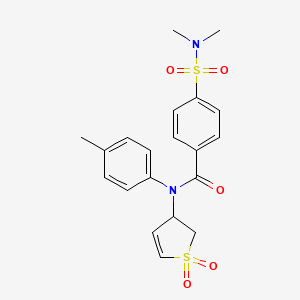

3. Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-dione

Obreza and Urleb (2003) describe a synthesis method involving tert-butyl 1-hydrazinecarboxylate for producing hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This research indicates the potential of tert-butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate in synthesizing complex heterocyclic compounds, which could have implications in pharmaceutical and organic chemistry (Obreza & Urleb, 2003).

4. Synthesis of Imidazo-azines via Flash Vacuum Thermolysis

A study by Justyna et al. (2017) explores the use of tert-butylimines of various azines, including pyrimidin-2-yl, for synthesizing imidazoazines through flash vacuum thermolysis. This research provides insight into novel methods of synthesizing imidazoazine derivatives, potentially useful in developing new pharmaceuticals or chemical compounds (Justyna et al., 2017).

properties

IUPAC Name |

tert-butyl N-amino-N-pyrimidin-5-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)13(10)7-4-11-6-12-5-7/h4-6H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBIDCSYDNRWGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

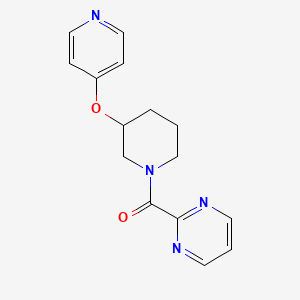

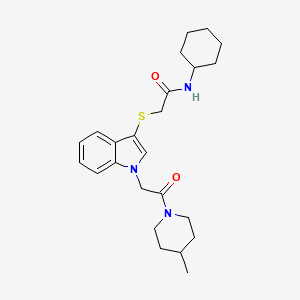

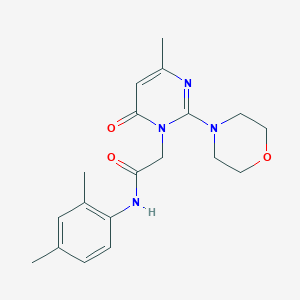

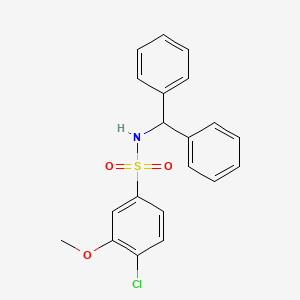

CC(C)(C)OC(=O)N(C1=CN=CN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-(pyrimidin-5-yl)hydrazinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2413445.png)

![N-(3,5-dichlorophenyl)-2-[(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2413449.png)

![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)